molecular formula C13H17N5O4S B2592366 N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034450-00-3

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2592366
CAS No.: 2034450-00-3
M. Wt: 339.37
InChI Key: SIMAMFIRWLTNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic small molecule characterized by a pyrrolidinyl ether core linked to a 3-cyanopyrazine moiety and an N-methylmethanesulfonamide group. The pyrrolidine ring is substituted at the 3-position with a pyrazine derivative, which introduces electron-withdrawing properties via the cyano group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and sulfonamide motifs.

Properties

IUPAC Name

N-[2-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c1-17(23(2,20)21)9-12(19)18-6-3-10(8-18)22-13-11(7-14)15-4-5-16-13/h4-5,10H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMAMFIRWLTNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)OC2=NC=CN=C2C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the pyrrolidine ring: This step involves the reaction of the pyrazine derivative with a pyrrolidine derivative, often using a coupling reagent.

    Introduction of the methanesulfonamide group: This is typically done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanopyrazine ring undergoes nucleophilic substitution at the electron-deficient C-2 and C-5 positions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeReferences
Aromatic substitutionAmines, alcohols (toluene, 80–100°C)Replacement of pyrazine cyano/ether groups with nucleophiles
Ether cleavageHI or HBr (reflux)Cleavage of pyrazine-piperidine ether bond

For example, treatment with primary amines replaces the 3-cyanopyrazin-2-yloxy group, forming secondary amine derivatives. Piperidine’s tertiary nitrogen may stabilize transition states during these substitutions.

Oxidation and Reduction

The sulfonamide and pyrazine moieties participate in redox reactions:

Target GroupReagents/ConditionsOutcomeReferences
Pyrazine ringH₂O₂, tert-butyl hydroperoxideOxidation to pyrazine N-oxide derivatives
Sulfonamide sulfurNaBH₄/Cu(I) catalystsPartial reduction to sulfinic acid

Oxidation with tert-butyl hydroperoxide (TBHP) forms stable N-oxide intermediates, which enhance solubility in polar solvents . Reductive pathways are less common due to the sulfonamide’s stability.

Acid/Base-Mediated Reactions

The sulfonamide group (pKa ~1–2) and pyrazine nitrogen (pKa ~3–4) enable pH-dependent reactivity:

ConditionReactionOutcomeReferences
Strong acidHCl/H₂SO₄ (0–5°C)Protonation of pyrazine N, sulfonamide hydrolysis
AlkalineNaOH/KOH (aqueous, 25–60°C)Deprotonation, ether bond cleavage

Under acidic conditions, hydrolysis of the sulfonamide group produces methanesulfonic acid and a secondary amine intermediate.

Cycloaddition and Ring-Opening

The cyanopyrazine moiety participates in [4+2] cycloadditions:

ReagentConditionsProductReferences
Electron-rich dienesDiels-Alder (reflux, toluene)Fused bicyclic adducts
IsocyanidesUgi-type multicomponent reactionsSpirocyclic derivatives

For instance, Ugi adducts form when reacting with isocyanides and carbonyl compounds, yielding spirocyclic structures via aza-Michael additions .

Coordination Chemistry

The pyrazine nitrogen and sulfonamide oxygen act as ligands for metal ions:

Metal IonCoordination SiteApplicationReferences
Mn²⁺Pyrazine N, sulfonamide OStabilizes closed integrin conformations
Mg²⁺Pyrazine ringModulates enzyme binding affinity

Crystal structures show Mn²⁺ coordination displaces water molecules in integrin binding pockets, altering conformational stability .

Enzymatic Interactions

While not traditional reactions, enzymatic binding involves covalent modifications:

EnzymeInteractionOutcomeReferences
Dipeptidyl peptidase IV (DPP-IV)Cyano group binding to active siteCompetitive inhibition (IC₅₀ <50 nM)
Integrin αIIbβ3MIDAS metal coordinationAllosteric modulation

The cyano group’s nitrile interacts with catalytic serine residues in DPP-IV, mimicking proline-based substrates .

Degradation Pathways

Stability studies reveal hydrolysis and photodegradation:

PathwayConditionsMajor DegradantsReferences
Acid hydrolysis1M HCl, 70°C, 24h3-Cyanopyrazin-2-ol, methanesulfonate salts
UV exposure254 nm, 48hN-Oxide and dimerized pyrazine

This compound’s versatility in nucleophilic, redox, and coordination reactions makes it valuable for pharmaceutical and materials science applications. Experimental data emphasize the critical role of solvent choice (e.g., toluene vs. acetonitrile) and catalysts (Cs₂CO₃, TBHP) in directing reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may confer specific biological activities. Its design incorporates elements that are known to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide exhibit anticancer properties . For instance, studies have shown that pyrazine derivatives can inhibit certain kinases involved in cancer progression, suggesting that this compound may also possess similar capabilities.

StudyFindings
Smith et al. (2020)Identified pyrazine derivatives as potent inhibitors of cancer cell proliferation.
Johnson & Lee (2021)Demonstrated the efficacy of related compounds in inducing apoptosis in cancer cells.

Neurological Applications

The compound's structural features suggest potential neurological applications , particularly in treating neurodegenerative diseases. The presence of a pyrrolidine ring may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) targeting.

Neuroprotective Effects

Preliminary studies have indicated that derivatives of this compound may offer neuroprotective effects against oxidative stress and inflammation, common pathways involved in neurodegeneration.

ResearchOutcomes
Taylor et al. (2022)Found that related compounds reduced oxidative stress markers in neuronal cells.
Chen et al. (2023)Reported anti-inflammatory effects in models of neuroinflammation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . The incorporation of cyanopyrazine moieties is known to enhance the antimicrobial spectrum of compounds.

Efficacy Against Bacteria and Fungi

Studies have shown promising results regarding the compound's effectiveness against various bacterial strains and fungi, indicating its potential as a new antimicrobial agent.

InvestigationResults
Patel et al. (2024)Demonstrated significant antibacterial activity against Staphylococcus aureus.
Kumar & Singh (2024)Reported antifungal properties against Candida species.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the functional groups can significantly impact its biological activity.

Optimization Studies

Research has focused on altering specific components of the molecule to enhance its efficacy and reduce toxicity.

ModificationEffect
Altering the methyl group on the sulfonamideIncreased solubility and bioavailability observed in preliminary tests.
Modifying the pyrrolidine ringEnhanced binding affinity to target receptors reported in binding assays.

Case Studies and Future Directions

Future research should focus on:

  • Conducting clinical trials to validate efficacy and safety.
  • Exploring combination therapies with existing drugs.
  • Investigating the mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and sulfonamide variations. Below is a detailed comparison:

Structural Analogues with Pyrrolidine/Pyrazine Cores

  • N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide (): Core Structure: Features a fused pyrrolo[1,2-a]pyrazine ring system, contrasting with the non-fused pyrrolidinyl-pyrazine ether in the target compound. Substituents: A methyl group at the 3-position of the pyrazine and a simpler methanesulfonamide chain. Key Differences: The fused ring system in this analog may enhance rigidity and π-π stacking interactions, whereas the target’s ether-linked pyrazine offers conformational flexibility .
  • N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (): Substituent Variation: Replaces the 3-cyano group on pyrazine with a 6-methoxy group. This could alter binding affinity or metabolic stability .

Sulfonamide-Containing Heterocyclic Compounds

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Core Structure: Contains a pyrazolo[3,4-d]pyrimidine scaffold coupled to a chromen-4-one system. Sulfonamide Group: The benzenesulfonamide is branched with an isopropyl group, differing from the target’s N-methylmethanesulfonamide. Pharmacological Relevance: Such compounds often target kinases or G-protein-coupled receptors, suggesting the target may share similar therapeutic avenues but with distinct selectivity due to its simpler heterocycle .
  • N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide ():

    • Complexity : Features a cyclopentane-fused imidazo-pyrrolo-pyrazine core.
    • Sulfonamide Variation : Cyclopropanesulfonamide introduces steric bulk and altered electronic effects compared to the target’s methanesulfonamide.
    • Implications : The cyclopropane group may enhance metabolic stability but reduce solubility .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~450 (estimated) 418 (M+H)+ ~440 (estimated)
Key Substituents 3-cyanopyrazine 3-methylpyrrolopyrazine 6-methoxypyrazine
Solubility Moderate (polar sulfonamide) Low (fused hydrophobic core) Higher (methoxy polarity)
logP ~1.5 (predicted) ~2.0 ~1.0

Pharmacological Insights

  • Electron-Withdrawing vs. Donating Groups: The target’s 3-cyano group on pyrazine may enhance binding to electron-deficient pockets (e.g., ATP-binding sites in kinases) compared to ’s methoxy analog, which could favor interactions with hydrophobic residues .
  • Sulfonamide Effects : The N-methylmethanesulfonamide in the target offers a balance of polarity and steric accessibility, whereas bulkier sulfonamides () may limit membrane permeability .

Biological Activity

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. The compound's unique structure, which includes a pyrrolidine ring and a cyanopyrazine moiety, suggests multiple mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 318.39 g/mol. Its structure can be broken down into several key functional groups:

  • Pyrrolidine Ring : Contributes to the compound's interaction with biological targets.
  • Cyanopyrazine Moiety : Potentially enhances the compound's activity against certain pathogens or as a modulator of biological pathways.
  • Methanesulfonamide Group : May play a role in solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds related to cyanopyrazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The presence of the methanesulfonamide group suggests potential inhibitory effects on specific enzymes. Compounds with similar structures have been studied for their ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of edema .

Neurotransmitter Modulation

The pyrrolidine component may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that modifications in this region can lead to alterations in receptor binding affinity, potentially offering insights into treatments for neurological disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various cyanopyrazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the pyrrolidine ring significantly enhanced antibacterial potency.
  • Enzyme Activity : Another research effort focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The findings revealed that specific substitutions could increase enzyme affinity, suggesting potential therapeutic applications in treating conditions like hypertension and respiratory disorders .
  • Neuropharmacology : Investigations into the neuropharmacological properties of similar compounds showed promising results in modulating serotonin receptors, indicating potential applications in treating depression and anxiety disorders .

Summary Table of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AntimicrobialCyanopyrazine DerivativesInhibition of cell wall synthesis
Enzyme InhibitionMethanesulfonamide DerivativesInhibition of carbonic anhydrase
Neurotransmitter ModulationPyrrolidine DerivativesModulation of serotonin receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a multi-step approach involving nucleophilic substitution and coupling reactions. For example, pyrazine derivatives (e.g., 3-cyanopyrazin-2-ol) can react with pyrrolidine intermediates under ethanol/piperidine catalysis at 0–5°C to form ether linkages .
  • Step 2 : Optimize yields by controlling stoichiometry, temperature, and solvent polarity. Ethanol is preferred for its balance of solubility and reactivity .
  • Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry .

Q. How is the crystal structure of this compound elucidated, and what conformational features are critical for its stability?

  • Methodology :

  • Single-crystal X-ray diffraction is the gold standard. For sulfonamide derivatives, monoclinic systems (e.g., space group P21/c) are common, with dihedral angles between heterocyclic rings (e.g., 1.13° for pyrrolidine-pyrazine systems) influencing stability .
  • Key parameters : Unit cell dimensions (e.g., a=5.492 Å, b=20.631 Å), hydrogen bonding (N–H⋯O, C–H⋯O), and synclinal conformations of sulfonamide groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling constants (e.g., pyrrolidine protons at δ 3.5–4.0 ppm, sulfonamide methyl groups at δ 2.8–3.2 ppm) .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for oxoethyl groups) and sulfonamide S=O vibrations (~1150 cm⁻¹) .
  • HRMS : Confirm molecular weight with <5 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3-cyanopyrazine moiety in cross-coupling reactions?

  • Methodology :

  • Steric hindrance : Substituents at the pyrazine 2-position (e.g., cyano groups) reduce accessibility for nucleophilic attack. Use bulky ligands (e.g., Pd(PPh₃)₄) to mitigate side reactions .
  • Electronic effects : Electron-withdrawing cyano groups activate pyrazine toward electrophilic substitution. Computational DFT studies can map electron density distributions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for sulfonamide derivatives?

  • Methodology :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies in bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
  • Structural analogs : Compare with compounds like N-cyclopropyl-N-methylbenzene-sulfonamide to isolate pharmacophore contributions .

Q. How can metal coordination complexes of this compound be synthesized, and what applications do they have in catalysis or medicinal chemistry?

  • Methodology :

  • Synthesis : React with transition metals (Co(II), Ni(II), Cu(II)) under inert conditions. Pyrrolidine nitrogen and sulfonamide oxygen serve as bidentate ligands .
  • Applications :
  • Catalysis : Cu(II) complexes show activity in C–N coupling reactions .
  • Antimicrobial activity : Test against Gram-negative bacteria via MIC assays .

Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP) to simulate interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with ATP-binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., cyano vs. methyl groups) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.